molecular formula C12H13F5N2 B14763917 3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline

3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B14763917
M. Wt: 280.24 g/mol
InChI Key: NRFCABXWGHSXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 4,4-difluoropiperidine with a suitable aniline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine
  • 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine
  • 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol

Uniqueness

3-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13F5N2

Molecular Weight

280.24 g/mol

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H13F5N2/c13-11(14)1-3-19(4-2-11)10-6-8(12(15,16)17)5-9(18)7-10/h5-7H,1-4,18H2

InChI Key

NRFCABXWGHSXFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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